![molecular formula C19H16N2O6 B102085 Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate CAS No. 17451-67-1](/img/structure/B102085.png)
Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate
Descripción general
Descripción
Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also interact with cellular signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate has various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, future research could focus on the development of new synthesis methods for Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate to improve its purity and yield.
Métodos De Síntesis
Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is synthesized by the reaction of ethyl acetoacetate and 4-nitrobenzylbromide in the presence of a base. The product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-27-19(24)16(11-12-7-9-13(10-8-12)21(25)26)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEIAMZETABDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate | |
CAS RN |
17451-67-1, 6957-95-5 | |
Record name | Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017451671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC313358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (S)-1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-2H-isoindole-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.